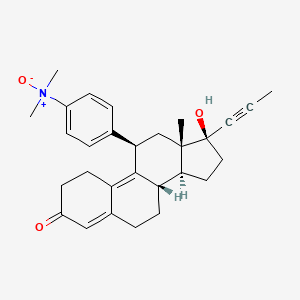
Mifepristone N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mifepristone N-Oxide is a derivative of mifepristone, a well-known antiprogestogen and antiglucocorticoid compound. This compound retains the core structure of mifepristone but includes an additional N-oxide functional group. This modification can influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mifepristone N-Oxide can be synthesized through the oxidation of mifepristone. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as titanium silicalite (TS-1) or rhenium-based catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow processes using packed-bed microreactors have been developed to enhance efficiency and safety . These methods ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Mifepristone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to mifepristone.
Substitution: Nucleophilic substitution reactions can occur at the N-oxide functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Mifepristone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mifepristone N-Oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its effects on cellular processes and gene expression.
Mécanisme D'action
Mifepristone N-Oxide exerts its effects by interacting with progesterone and glucocorticoid receptors. The N-oxide functional group can enhance the compound’s binding affinity and selectivity for these receptors. This interaction leads to the inhibition of progesterone and glucocorticoid signaling pathways, resulting in various biological effects such as the induction of uterine contractions and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mifepristone: The parent compound, known for its antiprogestogen and antiglucocorticoid activities.
N-Demethyl Mifepristone: A metabolite of mifepristone with similar biological activities.
Selective Progesterone Receptor Modulators (SPRM): Compounds like asoprisnil that have mixed agonist-antagonist properties.
Uniqueness
Mifepristone N-Oxide is unique due to the presence of the N-oxide functional group, which can alter its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and selectivity for target receptors, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C29H35NO3 |
|---|---|
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
4-[(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]-N,N-dimethylbenzeneamine oxide |
InChI |
InChI=1S/C29H35NO3/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3,4)33/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 |
Clé InChI |
GRLNVOPCHNVDKT-GCNJZUOMSA-N |
SMILES isomérique |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O |
SMILES canonique |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)[O-])C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethoxy-3-[4-(3-propan-2-ylsulfanylpropoxyamino)phenoxy]propan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B13411538.png)
![3-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-YL)-propionic acid methyl ester](/img/structure/B13411539.png)
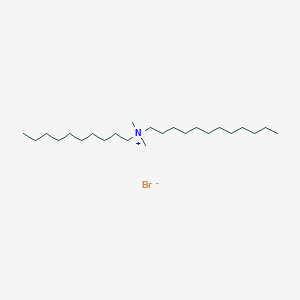
![[(6E)-6-[2-[1-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-ylidene]cyclohexa-2,4-dien-1-yl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13411548.png)
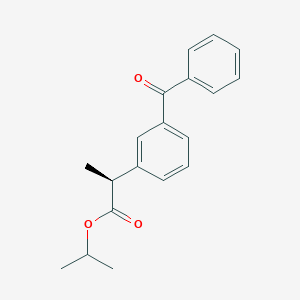
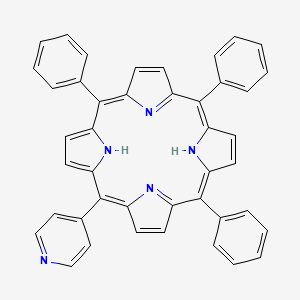
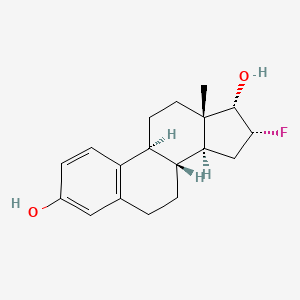
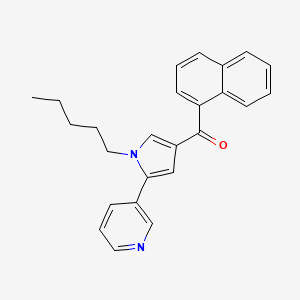
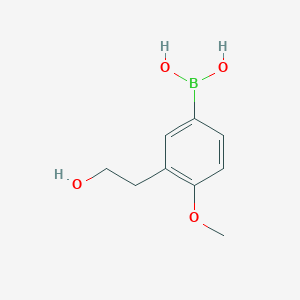
![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)

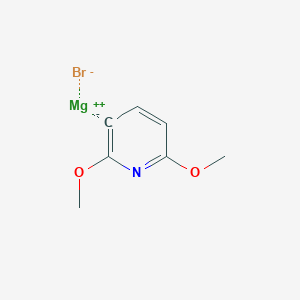
![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)

